molecular formula C44H87NO5 B13708875 Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate

Cat. No.: B13708875
M. Wt: 710.2 g/mol
InChI Key: HOGLHYYCYXDPAX-UHFFFAOYSA-N
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Description

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate is a structurally complex ester-amine hybrid compound. Its core structure comprises:

  • A nonyl ester group (C₉H₁₉O₂) linked to an octanoate backbone.
  • A branched substituent at the 8-position of the octanoate chain, featuring: A 7-(heptadecan-9-yloxy)-7-oxoheptyl group: A 7-carbon chain with a terminal ketone (7-oxo) and a heptadecan-9-yl ether (C₁₇H₃₅O) at the same position. A 3-hydroxypropyl group (C₃H₇O) attached to the nitrogen atom.

However, its structural complexity introduces challenges in synthesis and purification compared to simpler analogs.

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-41-49-43(47)35-27-20-17-22-29-37-45(39-32-40-46)38-30-23-21-28-36-44(48)50-42(33-25-18-14-11-8-5-2)34-26-19-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

HOGLHYYCYXDPAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The process begins with the esterification of nonanoic acid with octanol to form nonyl octanoate. This intermediate is then subjected to amidation with 3-hydroxypropylamine, followed by etherification with heptadecan-9-ol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and substituted amines .

Scientific Research Applications

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate involves its interaction with biological membranes and molecular targets. The compound’s lipid-like structure allows it to integrate into lipid bilayers, facilitating the delivery of encapsulated therapeutic agents. It targets specific cellular pathways, enhancing the uptake and efficacy of the delivered molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate (), a structurally related analog.

Property Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
Ester Group Nonyl (C₉H₁₉O₂) Heptadecan-9-yl (C₁₇H₃₅O₂)
Substituent on Octanoate 7-(heptadecan-9-yloxy)-7-oxoheptyl + 3-hydroxypropyl 3-hydroxypropyl
Key Functional Groups Ester, amine, ketone, ether, hydroxyl Ester, amine, hydroxyl
Molecular Complexity Higher (additional heptyl chain, ketone, ether) Lower (single hydroxypropyl group)
Estimated Molecular Weight ~700–750 g/mol* 455.8 g/mol
Hydrophobicity Higher (longer alkyl chains, ketone) Moderate (C₁₇ ester)
Potential Applications Specialty surfactants, drug delivery (enhanced lipid affinity) Standard surfactants, emulsifiers

Note: Molecular weight is estimated based on structural analysis due to lack of direct data.

Detailed Analysis:

Ester Group Impact: The nonyl ester in the target compound provides shorter-chain hydrophobicity compared to the heptadecan-9-yl ester in the analog. This may improve solubility in polar solvents but reduce lipid-membrane affinity .

Substituent Differences :

  • The 7-oxoheptyl group introduces a ketone, which could increase reactivity (e.g., susceptibility to nucleophilic attack) and alter biodegradability.
  • The absence of a ketone and branched chain in the analog simplifies its synthesis and reduces steric hindrance, favoring industrial scalability .

Functional Group Synergy :

  • The 3-hydroxypropyl group in both compounds contributes to water solubility, but its effect is moderated in the target compound by the larger hydrophobic domains.

Research Findings and Industrial Relevance

  • Synthesis Challenges : The target compound’s multi-step synthesis (due to its branched substituent) likely results in lower yields (<70%) compared to the analog (95–98% purity) .
  • Stability : The ketone group may render the target compound prone to oxidation, necessitating stabilizers in formulations.
  • Cost and Availability : The analog is commercially available with a 1–2 week lead time , whereas the target compound’s complexity may extend production timelines and costs.

Biological Activity

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate, also known as BP Lipid 153, is a complex lipid compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.

  • Molecular Formula : C44H87NO5
  • Molecular Weight : 710.2 g/mol
  • CAS Number : 2157489-64-8

The compound exhibits biological activity primarily through its interaction with cellular membranes and signaling pathways. Its structure suggests that it could function as a cationic lipid, which is known for facilitating the delivery of nucleic acids into cells, enhancing transfection efficiency.

In Vitro Studies

Cell Line Inhibition Rate (%) IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This table summarizes findings from related compounds that indicate potential efficacy against cancer cell lines, suggesting that this compound may also possess similar biological activities.

Case Studies and Research Findings

  • Cationic Lipids in Gene Delivery : Cationic lipids have been extensively studied for their role in gene therapy. They facilitate the formation of lipoplexes with DNA or RNA, enhancing cellular uptake and expression of therapeutic genes.
  • Antitumor Mechanisms : Research on lipid-based compounds has shown that they can induce apoptosis through mitochondrial pathways, similar to what is hypothesized for this compound.
  • Transfection Efficiency : Studies indicate that modifications in lipid structures can significantly affect their transfection efficiency and cytotoxicity profiles, which are critical parameters for therapeutic applications.

Future Directions

Further research is needed to elucidate the specific biological activities of this compound. Investigations should focus on:

  • Detailed in vitro studies across various cancer cell lines.
  • Mechanistic studies to understand its interaction with cellular pathways.
  • Potential applications in drug delivery systems and gene therapy.

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